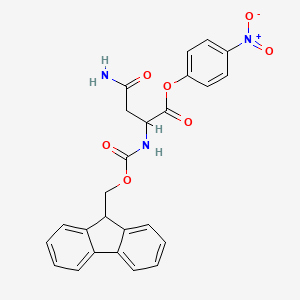

N-Fmoc-L-asparagine 4-nitrophenyl ester

Description

N-Fmoc-L-asparagine 4-nitrophenyl ester is a protected amino acid derivative widely used in peptide synthesis. The compound features two critical functional groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, removable under mild alkaline conditions (e.g., piperidine) .

- 4-Nitrophenyl ester: An activating group on the carboxylic acid side chain, enhancing reactivity in coupling reactions due to the electron-withdrawing nitro group .

Properties

IUPAC Name |

(4-nitrophenyl) 4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNFRQBESOZRJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn-ONp typically involves the protection of the amino group of asparagine with the Fmoc group, followed by the esterification of the carboxyl group with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .

Industrial Production Methods: Industrial production of Fmoc-Asn-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Substitution Reactions (Peptide Bond Formation)

The 4-nitrophenyl ester group acts as an activated leaving group, facilitating nucleophilic substitution with amines during peptide elongation. Key features include:

Mechanism :

-

The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, promoting attack by the amine group of the incoming amino acid or peptide.

-

Reaction yields stable peptide bonds with minimal racemization due to the steric protection offered by the Fmoc group .

Reagents and Conditions :

| Reagent/Condition | Role | Solvent | Time |

|---|---|---|---|

| Amines (e.g., Gly-NH₂) | Nucleophile | DMF or DCM | 1–2 hours |

| 1-Hydroxybenzotriazole | Coupling catalyst | DMF | – |

| Diisopropylethylamine | Base (neutralizes HCl byproduct) | DMF | – |

Key Findings :

-

The use of 1-hydroxybenzotriazole (HOBt) as a catalyst significantly accelerates coupling efficiency, achieving >95% yield in model peptide syntheses .

-

Symmetrical anhydrides of Fmoc-amino acids (e.g., Fmoc-Gly-OH) are less effective compared to pre-activated 4-nitrophenyl esters in sterically hindered environments .

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is removed under basic conditions to expose the α-amino group for subsequent reactions:

Mechanism :

-

Piperidine (20% in DMF) induces β-elimination, cleaving the Fmoc group via a two-step process:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Piperidine concentration | 20% (v/v) in DMF |

| Reaction time | 10 minutes |

| Temperature | Room temperature |

Efficiency :

-

Deprotection is >99% complete within 10 minutes, as confirmed by UV monitoring (λ = 301 nm for released Fmoc-piperidine adduct) .

Aspartimide Formation

Asparagine residues are prone to cyclization under basic conditions, forming aspartimide side products:

Mechanism :

-

Intramolecular attack of the side-chain amide on the activated ester carbonyl, followed by elimination of 4-nitrophenol.

-

This generates a five-membered ring (aspartimide) and racemization at the α-carbon .

Incidence Rates :

| Protecting Group (R) | Aspartimide per Cycle (%) | d-Asp Isomers (%) |

|---|---|---|

| tBu | 1.65 | 9.1 |

| Mpe | 0.49 | 4.2 |

| Bno | 0.06 | 0.9 |

Data adapted from studies on aspartic acid derivatives under similar conditions .

Mitigation :

-

Use of bulky side-chain protectants (e.g., Bno) reduces aspartimide formation to <0.1% per cycle .

-

Acidic additives (e.g., 0.1 M HOAc in DMF) suppress base-induced cyclization .

Comparative Analysis of Activated Esters

| Parameter | 4-Nitrophenyl Ester | Pentafluorophenyl Ester |

|---|---|---|

| Coupling Rate | Moderate | Fast |

| Solubility in DMF | High | Moderate |

| Racemization Risk | Low | Very Low |

| Cost | Low | High |

Scientific Research Applications

Nα-Fmoc-L-asparagine 4-nitrophenyl ester is a versatile compound with significant applications in peptide synthesis, drug development, bioconjugation, protein engineering, and diagnostics . It is a derivative of asparagine that is primarily utilized in peptide synthesis. The compound plays a critical role in solid-phase peptide synthesis (SPPS), serving both as a protecting group for the amino terminus and an activating group for the carboxyl terminus, thereby facilitating peptide bond formation.

Scientific Research Applications

Peptide Synthesis: Nα-Fmoc-L-asparagine 4-nitrophenyl ester is a key building block in creating complex peptide structures with high specificity and efficiency . It is extensively used in SPPS, allowing for the sequential addition of amino acids to form complex peptides. The Fmoc group protects the amino group from unwanted reactions during synthesis, and the 4-nitrophenyl ester enhances the coupling efficiency of asparagine to growing peptide chains.

Drug Development: In the pharmaceutical industry, Nα-Fmoc-L-asparagine 4-nitrophenyl ester is crucial for developing new drugs, especially peptide-based therapeutics targeting specific biological pathways . It can be used in synthesizing peptide vaccines and therapeutic agents, producing bioactive peptides that can modulate immune responses.

Bioconjugation: This compound is used in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules, which is essential in creating targeted drug delivery systems .

Protein Engineering: Nα-Fmoc-L-asparagine 4-nitrophenyl ester aids in modifying proteins, allowing scientists to study protein interactions and functions, which is vital in understanding diseases and developing treatments . By incorporating asparagine into peptides, researchers can investigate how these peptides interact with various proteins, providing insights into cellular mechanisms and signaling pathways.

Diagnostic Applications: The compound is utilized in developing diagnostic tools, enhancing the sensitivity and specificity of assays used in clinical settings .

Reactions

Nα-Fmoc-L-asparagine 4-nitrophenyl ester participates in several key reactions during peptide synthesis:

- Substitution Reactions : The 4-nitrophenyl ester can be substituted by nucleophiles such as amines, leading to peptide bond formation.

- Deprotection Reactions : The Fmoc group can be removed under basic conditions (commonly using piperidine), allowing access to the free amino group necessary for further reactions.

Case Studies

- Greening Solid-Phase Peptide Synthesis: Fmoc-based strategies in SPPS have advantages over traditional methods, and using greener solvents can improve the efficiency and environmental impact of peptide synthesis.

- Peptide Libraries: Nα-Fmoc-L-asparagine 4-nitrophenyl ester was employed to create diverse peptide sequences in developing DNA-encoded chemical libraries (DECLs). This allows for high-throughput screening of peptide interactions with biological targets, showcasing its utility in drug discovery.

Mechanism of Action

The mechanism of action of Fmoc-Asn-ONp involves the protection of the amino group of asparagine with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The 4-nitrophenyl ester facilitates the coupling reaction by acting as a leaving group, allowing the formation of peptide bonds. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Fmoc-Protected Aspartic Acid Esters

The evidence highlights several Fmoc-protected aspartic acid derivatives with varying ester groups (Table 1). These compounds differ in steric bulk, hydrophobicity, and reactivity:

Key Differences :

- Reactivity : The 4-nitrophenyl ester in the target compound is more reactive in acylations compared to tert-butyl or benzyl esters due to the nitro group’s electron-withdrawing nature, accelerating nucleophilic displacement .

- Hydrophobicity : Benzyl and tert-butyl esters increase hydrophobicity, complicating solubility in aqueous systems. In contrast, the nitrophenyl group balances hydrophilicity and reactivity .

- Deprotection : Benzyl and tert-butyl esters require harsh acidic conditions (e.g., HF or TFA), whereas nitrophenyl esters are typically displaced during coupling without requiring separate deprotection .

Boc-Protected Asparagine Nitrophenyl Ester

| Property | N-Fmoc-L-asparagine 4-nitrophenyl ester | N-Boc-L-asparagine 4-nitrophenyl ester |

|---|---|---|

| Protecting Group | Fmoc (base-labile) | Boc (acid-labile) |

| Deprotection Conditions | Piperidine/DMF | TFA or HCl/dioxane |

| Stability | Stable under acidic conditions | Stable under basic conditions |

| Applications | SPPS, stepwise synthesis | Solution-phase synthesis |

Functional Implications :

- Fmoc vs. Boc : Fmoc is preferred in SPPS due to orthogonal protection strategies, allowing sequential deprotection under mild conditions. Boc requires acidic deprotection, limiting compatibility with acid-sensitive residues .

- Reactivity : Both nitrophenyl esters exhibit high reactivity, but Boc derivatives may face stability issues under prolonged acidic storage .

Biotin 4-Nitrophenyl Ester

It is utilized in bioconjugation and affinity labeling, contrasting with the peptide synthesis focus of asparagine derivatives .

Biological Activity

N-Fmoc-L-asparagine 4-nitrophenyl ester (Fmoc-Asn-ONp) is a significant compound in biochemical research, particularly in peptide synthesis and drug development. This article explores its biological activity, applications, and the mechanisms underlying its utility in various fields.

Overview of this compound

Fmoc-Asn-ONp is a derivative of the amino acid asparagine, where the Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino terminus, facilitating its use in solid-phase peptide synthesis (SPPS). The 4-nitrophenyl ester serves as a reactive moiety that undergoes nucleophilic substitution reactions, enabling the formation of peptide bonds under mild conditions. This compound's stability and reactivity make it a valuable building block in peptide chemistry.

The mechanism of action for Fmoc-Asn-ONp involves:

- Protection : The Fmoc group protects the amino group from side reactions during synthesis.

- Coupling Reaction : The 4-nitrophenyl ester acts as a leaving group during nucleophilic attack by amines or alcohols, leading to peptide bond formation.

- Deprotection : The Fmoc group is removed using basic conditions (e.g., piperidine), allowing for further functionalization of the peptide chain .

Applications

Fmoc-Asn-ONp has several key applications in biological research:

- Peptide Synthesis : It is primarily used to synthesize peptides for studying protein-protein interactions and enzyme-substrate dynamics.

- Drug Development : This compound plays a crucial role in designing peptide-based therapeutics that target specific biological pathways, enhancing drug efficacy and specificity .

- Bioconjugation : Fmoc-Asn-ONp facilitates the attachment of biomolecules to surfaces or other molecules, essential for creating targeted drug delivery systems .

- Protein Engineering : It aids in modifying proteins to study their interactions and functions, which is vital for understanding disease mechanisms and developing treatments .

- Diagnostic Applications : Utilized in developing diagnostic tools to improve assay sensitivity and specificity in clinical settings .

Research Findings and Case Studies

Several studies illustrate the biological activity of Fmoc-Asn-ONp:

- Catalytic Activity : Research indicates that peptides synthesized with Fmoc-Asn-ONp exhibit esterase-like activity, facilitating hydrolysis reactions similar to natural enzymes. This property is valuable for designing enzyme mimetics .

- Peptide Interaction Studies : In studies where peptides were synthesized using Fmoc-Asn-ONp, significant insights into protein interactions were gained. For instance, specific peptide sequences demonstrated enhanced binding affinities to target proteins, showcasing the utility of this compound in elucidating biological mechanisms .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for creating complex peptides | High specificity and efficiency in coupling |

| Drug Development | Design of therapeutics targeting specific pathways | Enhanced efficacy in targeting biological systems |

| Bioconjugation | Attachment of biomolecules for targeted delivery | Improved drug delivery systems |

| Protein Engineering | Modification for studying interactions and functions | Insights into disease mechanisms |

| Diagnostic Applications | Development of sensitive clinical assays | Increased assay specificity |

Q & A

Q. How is N-Fmoc-L-asparagine 4-nitrophenyl ester synthesized, and what analytical methods confirm its purity?

The synthesis typically involves coupling Fmoc-protected L-asparagine with 4-nitrophenyl chloroformate or activated esters under anhydrous conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used, with catalysts such as 4-dimethylaminopyridine (DMAP). Post-synthesis, purity is validated via reverse-phase HPLC (retention time comparison) and H/C NMR to confirm the absence of unreacted starting materials or hydrolyzed byproducts. High-resolution mass spectrometry (HRMS) further verifies molecular integrity .

Q. What role does the 4-nitrophenyl ester group play in peptide coupling reactions?

The 4-nitrophenyl ester acts as a leaving group, enhancing electrophilicity at the carbonyl carbon to facilitate nucleophilic attack by the amine group of a growing peptide chain. This reactivity is critical in solid-phase peptide synthesis (SPPS), enabling efficient amide bond formation under mild conditions. The 4-nitrophenoxide byproduct is easily removed via aqueous washes, minimizing side reactions .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store the compound at 0–6°C in a desiccated environment to prevent hydrolysis of the ester moiety. Prolonged exposure to moisture or elevated temperatures (>25°C) degrades the 4-nitrophenyl ester group, reducing coupling efficiency. Purity should be rechecked via HPLC after long-term storage (>6 months) .

Advanced Research Questions

Q. How do reaction conditions influence coupling efficiency in SPPS?

Coupling efficiency depends on solvent polarity, base strength, and temperature. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, while bases like DIEA (N,N-diisopropylethylamine) deprotonate the amine nucleophile. Kinetic studies show optimal yields at 20–25°C ; higher temperatures accelerate hydrolysis, while lower temperatures slow reaction rates. Pre-activation of the ester with HOBt (hydroxybenzotriazole) can further improve yields in sterically hindered systems .

Q. What are common side reactions, and how can they be mitigated?

Hydrolysis of the 4-nitrophenyl ester occurs in humid environments, producing inactive Fmoc-asparagine. This is minimized by rigorous drying of solvents and resins. Racemization at the α-carbon is rare with Fmoc protection but can occur under prolonged basic conditions; using shorter coupling times (<2 hours) and milder bases (e.g., collidine) reduces this risk. Monitor reactions via TLC (Rf shift) or LC-MS to detect byproducts .

Q. How does the choice of catalyst affect enantioselective applications?

In asymmetric synthesis, isothiourea catalysts (e.g., tetramisole) leverage the 4-nitrophenyl ester’s reactivity to generate β-amino amides with high enantiomeric excess (up to 99.5%). The counterion (e.g., bromide) stabilizes the transition state, improving stereocontrol. Optimization studies show that BrCCl as a halide source paired with Ru(bpy)Cl photocatalysis enhances both yield and selectivity .

Q. What advanced spectroscopic techniques resolve structural ambiguities post-synthesis?

2D NMR (COSY, HSQC) identifies spin-spin coupling between the Fmoc aromatic protons and the asparagine backbone, confirming regiochemistry. IR spectroscopy detects ester C=O stretching (~1740 cm) and Fmoc carbamate (~1690 cm). Mass spectrometry (ESI-TOF) provides exact mass validation, distinguishing between ester hydrolysis (mass shift +18 Da) and other degradation pathways .

Q. How can researchers balance reactivity and stability in Fmoc-protected esters?

Steric shielding of the ester group (e.g., using tert-butyl or allyl esters) reduces hydrolysis but may lower coupling rates. For 4-nitrophenyl esters, a compromise is achieved by optimizing solvent polarity (e.g., DCM:DMF 9:1) and coupling agents (e.g., PyBOP). Comparative kinetic studies show that 4-nitrophenyl esters provide a 2–3× faster reaction rate than pentafluorophenyl analogs, with minimal stability trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.